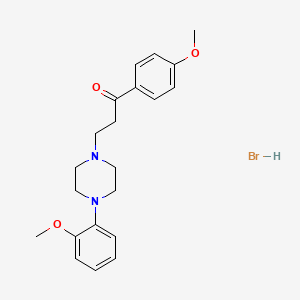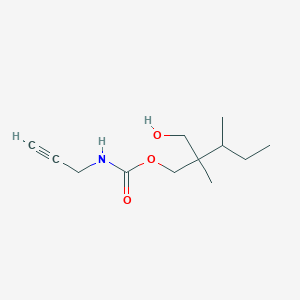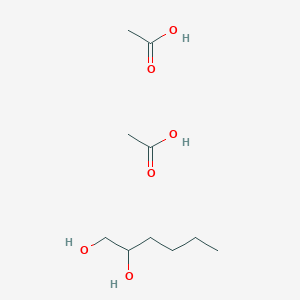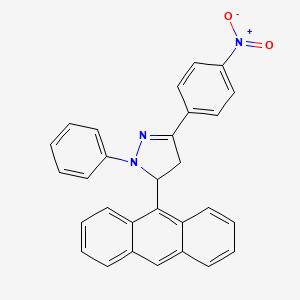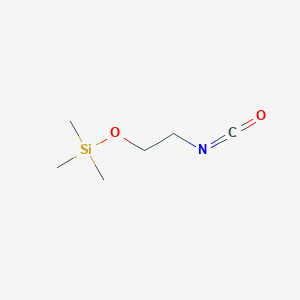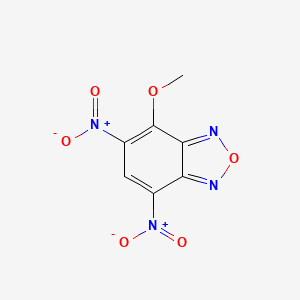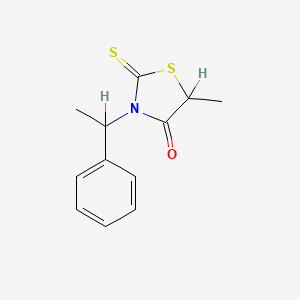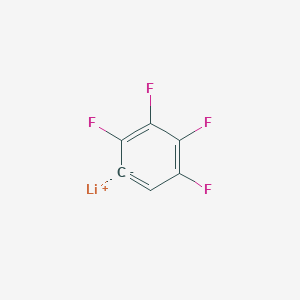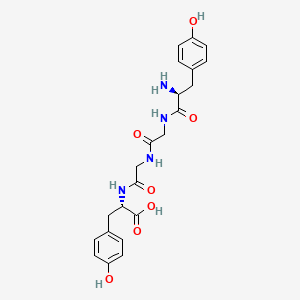
3-Anilino-1lambda~6~,4,2-dithiazole-1,1(5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Anilino-1lambda~6~,4,2-dithiazole-1,1(5H)-dione is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-1lambda~6~,4,2-dithiazole-1,1(5H)-dione typically involves the reaction of aniline derivatives with sulfur-containing reagents under controlled conditions. Common synthetic routes may include:
Cyclization reactions: Using aniline and sulfur dichloride in the presence of a base.
Oxidative coupling: Employing oxidizing agents to facilitate the formation of the dithiazole ring.
Industrial Production Methods
Industrial production methods would likely involve scalable processes such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions
3-Anilino-1lambda~6~,4,2-dithiazole-1,1(5H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the dithiazole ring using reducing agents such as sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aniline moiety.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution conditions: Acidic or basic conditions depending on the nature of the substituent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aniline ring.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 3-Anilino-1lambda~6~,4,2-dithiazole-1,1(5H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Inhibition of enzyme activity: Binding to the active site of enzymes and preventing substrate access.
Modulation of receptor function: Interacting with cellular receptors to alter signal transduction pathways.
類似化合物との比較
Similar Compounds
2-Amino-1lambda~6~,3,4-thiadiazole-1,1-dione: Another heterocyclic compound with similar structural features.
4-Phenyl-1lambda~6~,2,3-dithiazole-1,1-dione: Shares the dithiazole ring structure but with different substituents.
Uniqueness
3-Anilino-1lambda~6~,4,2-dithiazole-1,1(5H)-dione is unique due to its specific combination of aniline and dithiazole moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
18137-84-3 |
|---|---|
分子式 |
C8H8N2O2S2 |
分子量 |
228.3 g/mol |
IUPAC名 |
1,1-dioxo-N-phenyl-1,4,2-dithiazol-3-amine |
InChI |
InChI=1S/C8H8N2O2S2/c11-14(12)6-13-8(10-14)9-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10) |
InChIキー |
KENNSRBUMWLXRB-UHFFFAOYSA-N |
正規SMILES |
C1SC(=NS1(=O)=O)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



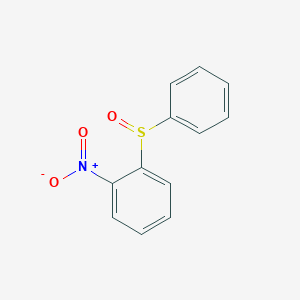

![(Z)-[(2R)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium](/img/structure/B14703100.png)
